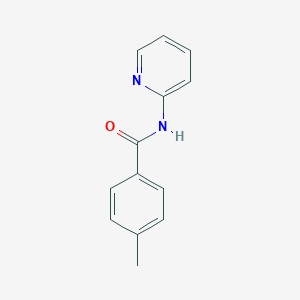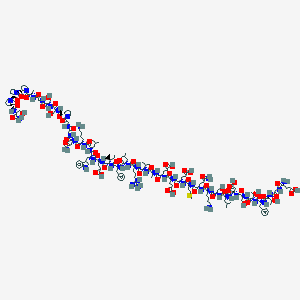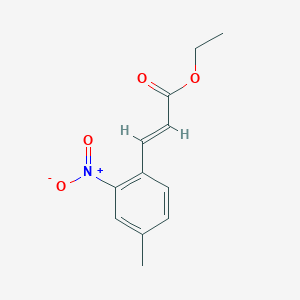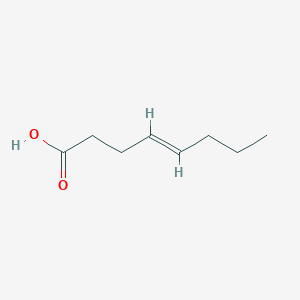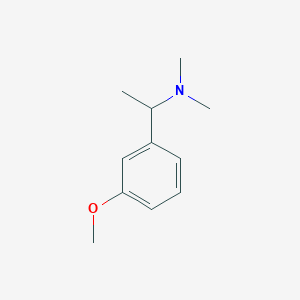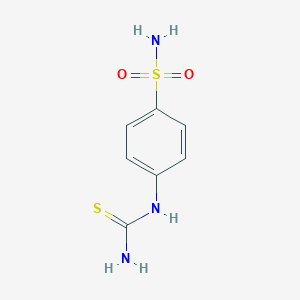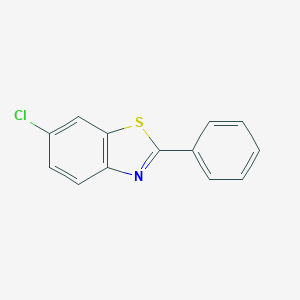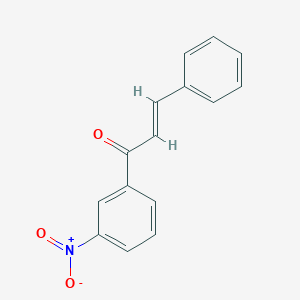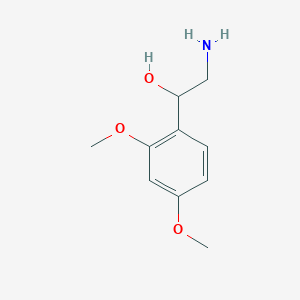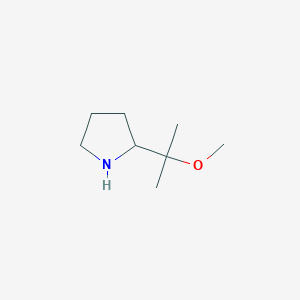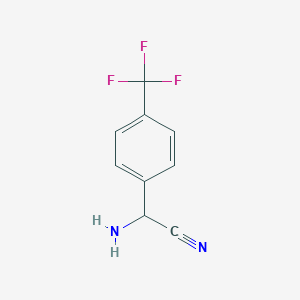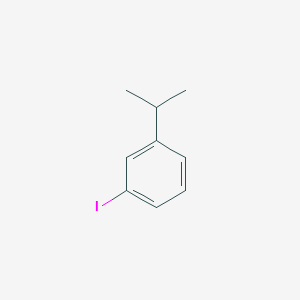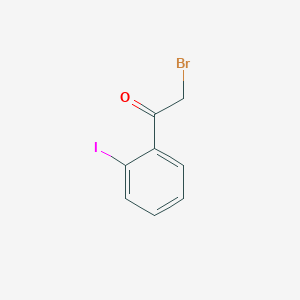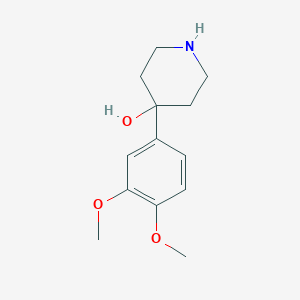![molecular formula C21H22N2O7 B169073 (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid CAS No. 178403-40-2](/img/structure/B169073.png)
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid, also known as Fmoc-L-phenylalanine-L-aspartic acid, is a peptide used in scientific research for its various biochemical and physiological effects. The synthesis method of this peptide involves the coupling of Fmoc-L-phenylalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP.
Mechanism Of Action
The mechanism of action of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It is also known to have an effect on the immune system, modulating the response to various pathogens and diseases.
Biochemical And Physiological Effects
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid has various biochemical and physiological effects. It has been shown to have an effect on the immune system, modulating the response to various pathogens and diseases. It is also known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, it has been shown to have an effect on cell proliferation and differentiation.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid in lab experiments is its availability and ease of synthesis. It is also a useful building block in peptide synthesis and a model peptide for studying the interactions between peptides and proteins. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for the research and development of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid. One direction is the development of new drugs and therapies based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, further research is needed to fully understand its mechanism of action and its effects on cell proliferation and differentiation.
Synthesis Methods
The synthesis of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid involves the coupling of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acidlalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP. The reaction is carried out in a solvent mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) under an inert atmosphere. After the coupling reaction, the Fmoc protecting group is removed using piperidine, and the crude product is purified using column chromatography.
Scientific Research Applications
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is used in scientific research for its various biochemical and physiological effects. It is commonly used as a building block in peptide synthesis and as a model peptide for studying the interactions between peptides and proteins. It is also used in the development of new drugs and therapies for various diseases.
properties
CAS RN |
178403-40-2 |
|---|---|
Product Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid |
Molecular Formula |
C21H22N2O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-17(20(27)28)22-19(26)16(11-14-7-3-1-4-8-14)23-21(29)30-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI Key |
FSQCCXORUNZZSC-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
synonyms |
Z-PHE-ASP-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



